2-Amino-N-cyclopropylbenzenesulfonamide
Overview
Description
2-Amino-N-cyclopropylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides . It is also known as CPBQ or SR-95531. The molecular formula of this compound is C9H12N2O2S .
Synthesis Analysis
The synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylamine and tin (IV) chloride as a catalyst . The nitro group is reduced to an amino group, and the compound undergoes cyclization to form a cyclopropyl ring .Molecular Structure Analysis
The molecular structure of 2-Amino-N-cyclopropylbenzenesulfonamide consists of a benzene ring substituted with an amino group and a cyclopropylbenzenesulfonamide group . The molecular weight of the compound is 212.27 g/mol .Chemical Reactions Analysis
Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis
The compound is a white to off-white crystalline powder that is slightly soluble in water and ethanol . It has a molecular weight of 212.27 g/mol .Scientific Research Applications
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Proteomics Research
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Anti-inflammatory Activities
- Summary of the Application : Pyrimidines, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been found to have anti-inflammatory effects .
- Methods of Application : The synthesis of pyrimidines involves changing the amino functional group at the C-2 position . The specific methods and technical details are not provided in the source.
- Results or Outcomes : Pyrimidines have been found to exhibit potent anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
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Bacterial Resistance Mechanisms
- Summary of the Application : Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use for almost 90 years, leading to widespread environmental contamination. Bacteria have developed various strategies to cope with these bacteriostatic agents .
- Results or Outcomes : Bacteria have developed mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
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Pharmacological Activities
- Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological effects .
- Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
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Antimicrobial Activities
- Summary of the Application : Sulfonamides, which can be synthesized using 2-Amino-N-cyclopropylbenzenesulfonamide, have been in use as synthetic antibiotics for almost 90 years .
- Results or Outcomes : Sulfonamides act through the blockage of folic acid synthesis, allowing them to play a role in controlling bacterial infections .
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Medical Applications
- Summary of the Application : Sulfonamides have many medical applications, namely as anti-diabetic, diuretic, anti-depressant, anti-inflammatory, anti-convulsant, anti-hypertension, and even herbicidal agents .
- Results or Outcomes : Sulfonamides play a role in treating a diverse range of disease states .
Safety And Hazards
properties
IUPAC Name |
2-amino-N-cyclopropylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLGXMQYBUUKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588602 | |
Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopropylbenzenesulfonamide | |
CAS RN |
443987-16-4 | |
Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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